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Compound of Interest

(4-Amino-6-chloropyridin-3-
Compound Name:
yl)methanol

Cat. No.: B151660

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of (4-Amino-6-chloropyridin-3-yl)methanol, alongside detailed experimental
protocols for its synthesis and analysis. The document also explores the established biological
activities of the broader aminopyridine class, offering context for its potential applications in
research and drug development.

Physicochemical Properties and Molecular Weight

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted pyridine derivative. Key quantitative
data for this compound are summarized below.
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Property Value Citation(s)
CAS Number 846036-96-2 [1][2]
Molecular Formula CeH7CIN20 [1][2]
Molecular Weight 158.59 g/mol [11[2]
Appearance Solid, Powder or Crystals [31141[5]
Purity Typically =95% - 98% [1][2][3]

Storage Conditions

2-8°C or Room Temperature,

Protect from light, Inert

[1](21[3]

atmosphere

SMILES C1=C(C(=CN=C1CIl)CO)N [1]
AVYMOPIIGPZZEH-

InChl Key [3]

UHFFFAOYSA-N

Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (CeH7CIN20) and the standard

atomic weights of its constituent elements.

Atomic Weight Total Weight

Element Symbol Count

(amu) (amu)
Carbon C 6 12.011 72.066
Hydrogen H 7 1.008 7.056
Chlorine Cl 1 35.453 35.453
Nitrogen N 2 14.007 28.014
Oxygen O 1 15.999 15.999
Total 158.588

Experimental Protocols
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While a specific, published protocol for the synthesis of (4-Amino-6-chloropyridin-3-
yl)methanol is not readily available, a representative procedure can be derived from standard
organic chemistry transformations, specifically the reduction of a corresponding carboxylic acid
ester. The following protocols are provided as detailed, illustrative methodologies for
researchers.

Representative Synthesis: Reduction of a Nicotinic Acid
Ester

This protocol describes a plausible synthesis of (4-Amino-6-chloropyridin-3-yl)methanol via
the reduction of its methyl ester precursor, methyl 4-amino-6-chloronicotinate. This method is
adapted from general procedures for the reduction of esters to alcohols using powerful
reducing agents like lithium aluminum hydride (LiAIH4).

Objective: To synthesize (4-Amino-6-chloropyridin-3-yl)methanol.
Materials:

o Methyl 4-amino-6-chloronicotinate (starting material)

e Lithium aluminum hydride (LiAlH4)

e Anhydrous tetrahydrofuran (THF)

» Deionized water

e Sodium sulfate (Na2S0Oa4) or Magnesium sulfate (MgSOa)

o Ethyl acetate

e Hexane

o Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
o Magnetic stirrer and heating mantle

 Inert atmosphere setup (Nitrogen or Argon)
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Procedure:

Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stir bar, a
condenser, and a dropping funnel, and placed under an inert atmosphere of nitrogen.

Reducing Agent Preparation: 26 g of lithium aluminum hydride is carefully suspended in 800
mL of anhydrous THF in the reaction flask.

Addition of Starting Material: A solution of 103 g of methyl 4-amino-6-chloronicotinate in 600
mL of anhydrous THF is added slowly to the LiAlH4 suspension via the dropping funnel. The
addition rate should be controlled to maintain a gentle reflux.

Reaction: Once the addition is complete, the resulting mixture is heated to reflux and
maintained for approximately 3 hours, with stirring.

Quenching: After the reaction is complete (monitored by TLC), the flask is cooled in an ice
bath. The reaction is carefully quenched by the slow, dropwise addition of cooling water to
decompose the excess LiAlHa.

Workup: The resulting precipitate (aluminum salts) is removed by filtration. The solid is
washed with an additional 300 mL of THF.

Extraction & Drying: The organic filtrates are combined and concentrated under reduced
pressure. The residue is redissolved in ethyl acetate, washed with brine, and dried over
anhydrous sodium sulfate.

Purification: The solvent is evaporated, and the crude product is purified by column
chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by
recrystallization from a suitable solvent system (e.g., benzene) to yield the final product, (4-
Amino-6-chloropyridin-3-yl)methanol.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of

aminopyridine derivatives.
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Objective: To determine the purity of a sample of (4-Amino-6-chloropyridin-3-yl)methanol.

Instrumentation and Reagents:

o HPLC system with a UV or Photodiode Array (PDA) detector.

o C18 reversed-phase column (e.g., Shim-pack Scepter Cis, 4.6 mm x 150 mm, 5 um).[3]

e Acetonitrile (HPLC grade).

e Methanol (HPLC grade).

e Phosphate buffer solution (pH 7.0).[3]

e (4-Amino-6-chloropyridin-3-yl)methanol reference standard.

HPLC Parameter Condition Citation(s)

Shim-pack Scepter Cis (or
Column , [3]
equivalent C18 column)

Isocratic elution with a mixture
Mobile Phase of phosphate buffer (pH 7.0) [3]
and Methanol (90:10)

Flow Rate 0.5-1.0 mL/min [3]

Column Temperature 35°C [3]

Detection Wavelength 280 nm [3]

Injection Volume 10 pL [3]
Procedure:

o Standard Preparation: Prepare a stock solution of the reference standard at a concentration
of approximately 0.3 mg/mL in the mobile phase.[3]

o Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile
phase to achieve a similar concentration as the standard solution. Filter the solution through
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a 0.45 um syringe filter before injection.

e Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the standard and sample solutions and record the chromatograms.

o Data Processing: Determine the retention time and peak area of the main component. Purity

is calculated based on the relative area percentage of the main peak.

Analytical Protocol: Nuclear Magnetic Resonance (NMR)

Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the

synthesized compound.

Obijective: To confirm the chemical structure of (4-Amino-6-chloropyridin-3-yl)methanol.

Instrumentation and Reagents:

Standard 5 mm NMR tubes.

Deuterated solvent (e.g., DMSO-ds, CDCl3).

NMR Spectrometer (e.g., 400 MHz or higher).

(4-Amino-6-chloropyridin-3-yl)methanol sample.

NMR Parameter 'H NMR Setting 13C NMR Setting Citation(s)
Solvent DMSO-de DMSO-de [6]
Concentration 5-10 mg /0.6 mL 15-20 mg / 0.6 mL [6]

Spectral Width

0-10 ppm

0-160 ppm

[6]

Relaxation Delay

1.5 - 2.0 seconds

2.0 - 5.0 seconds

[6]

1024 or higher

Number of Scans 8-16 (depends on [6]
concentration)
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Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-ds in
an NMR tube.

e Spectrometer Setup: Tune and match the probe for the desired nucleus (*H or 13C). Lock the
spectrometer on the deuterium signal of the solvent and perform shimming to optimize
magnetic field homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra using the parameters outlined in the
table. For complex structures, 2D NMR experiments like COSY and HMBC can be
performed to establish connectivity.[6]

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired data. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50
ppm for *H and ~39.52 ppm for 13C).

Biological Activity and Signaling Pathways

While the specific biological activity of (4-Amino-6-chloropyridin-3-yl)methanol is not
extensively documented, compounds of the aminopyridine class are well-characterized as
potassium channel blockers.[7] 4-aminopyridine (4-AP), for example, is known to block voltage-
gated potassium channels (VGKCs), a mechanism that has implications for various
neurological conditions.[7]

The primary mechanism involves the drug crossing the cell membrane and blocking the
channel from the intracellular side, often requiring the channel to be in an open state.[8] This
blockade leads to a reduction in potassium efflux, causing membrane depolarization. This
change in membrane potential can trigger downstream cellular events.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for how an aminopyridine
compound could induce cellular effects, based on its known action as a potassium channel
blocker. This pathway is particularly relevant in the context of cancer research, where ion
channel modulation is an emerging therapeutic strategy.[9]
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Caption: Proposed mechanism of action for aminopyridine compounds.

This pathway shows that by blocking potassium channels, the compound causes membrane
depolarization.[9] This depolarization can activate voltage-gated calcium channels, leading to
an influx of calcium.[9] The resulting increase in intracellular calcium concentration can induce
cellular stress, such as ER stress, ultimately leading to programmed cell death.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

